(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid is a heterocyclic compound characterized by a bromine atom attached to an imidazo[1,2-a]pyridine core with an acetic acid functional group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural properties and biological activities. The compound's chemical formula is and its CAS number is 1217061-44-3 .
This compound belongs to the class of imidazo[1,2-a]pyridine derivatives, which are known for their diverse biological activities. The classification of (7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid places it within the category of heterocyclic organic compounds, often utilized in drug development and materials science.
The synthesis of (7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid can be accomplished through various methods. A common approach involves the reaction of 7-bromo-2-aminopyridine with acetic anhydride or acetic acid under controlled conditions.
In addition to traditional batch methods, continuous-flow synthesis techniques have been explored for the efficient production of this compound, allowing for better control over reaction parameters and improved yields .
The molecular structure of (7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid features:
The compound's molecular weight is approximately 243.07 g/mol, and its physical state is typically a solid at room temperature.
(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid can participate in various chemical reactions:
Common reagents used in these reactions include bases like sodium hydride or potassium carbonate, and solvents such as ethanol or dimethyl sulfoxide.
The mechanism of action for (7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid primarily involves its interaction with specific biological targets, including enzymes and receptors:
The bromine atom's electron-withdrawing nature enhances the compound's ability to engage with these targets effectively.
(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid has several significant applications:
The imidazo[1,2-a]pyridine core is typically constructed via condensation between 2-aminopyridine derivatives and α-halo carbonyl compounds. For (7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid synthesis, 5-bromo-2-aminopyridine serves as the primary precursor, reacting with bromo- or chloro-acetaldehyde derivatives under acidic conditions. This reaction proceeds through nucleophilic displacement followed by intramolecular cyclodehydration, forming the bicyclic system. Alternatively, glyoxylic acid serves as a dual-function reagent, providing both the carbonyl component and the acetic acid moiety in a single step. Ethanol or dimethylformamide (DMF) are preferred solvents due to their ability to dissolve both aromatic amines and hydrophilic carbonyl components, with reactions typically conducted at reflux temperatures (80–120°C) for 6–12 hours. Yields range from 30–65%, influenced by the electronic effects of the bromine substituent, which moderately deactivates the ring toward electrophilic attack [9] [10].
Direct bromination of preformed imidazo[1,2-a]pyridine acetic acid derivatives faces challenges in regioselectivity due to the electron-rich nature of positions 5, 7, and 8. Two predominant strategies exist:
Table 1: Bromination Approaches for 7-Substituted Imidazo[1,2-a]pyridines
Strategy | Reagent/Conditions | Regioselectivity | Yield Range |
---|---|---|---|
Pre-functionalization | 5-Bromo-2-aminopyridine + glyoxylic acid | >95% at C7 | 45–65% |
Direct electrophilic | NBS in DMF, 0°C | ~70% at C7 (with C5 byproducts) | 30–50% |
Palladium-catalyzed cross-coupling enables efficient introduction of the acetic acid moiety to pre-brominated imidazo[1,2-a]pyridines. Specifically, 7-bromoimidazo[1,2-a]pyridine undergoes Pd(0)-catalyzed reactions (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) with tert-butyl acetoacetate, followed by hydrolysis/decarboxylation to afford the acetic acid derivative. Alternatively, Suzuki-Miyaura coupling with vinylboronic acids and subsequent ozonolysis offers a route to the acetyl intermediate. Nickel complexes facilitate reductive couplings with bromoacetate esters under mild conditions (NiCl₂/Zn, room temperature), particularly advantageous for acid-sensitive substrates. These methods achieve yields of 70–85%, significantly surpassing traditional condensation routes [7].
Continuous-flow reactors address limitations in exothermic imidazo[1,2-a]pyridine cyclizations. Key advancements include:
The carboxylic acid functionality requires protection during synthetic sequences, particularly when bromine is involved in subsequent cross-coupling steps. Two dominant strategies exist:
Table 2: Protecting Group Performance in Ester-to-Acid Conversion
Protecting Group | Deprotection Conditions | Compatibility with Bromoimidazopyridines | Side Reaction Risks |
---|---|---|---|
Ethyl ester | LiOH, THF/H₂O, 25°C, 12 h | High (no debromination) | Amide hydrolysis if -CONR₂ present |
tert-Butyl ester | TFA, DCM, 25°C, 2–4 h | Moderate (risk of ring alkylation) | Cationic alkylation |
Benzyl ester | H₂/Pd-C, MeOH, 6 h | Low (Pd may reduce C-Br bond) | Debromination |
Orthogonal protection is achievable using silyl esters (e.g., triisopropylsilyl), cleavable by fluoride sources (TBAF) without affecting the bromine substituent. Recent advances utilize photolabile esters (e.g., o-nitrobenzyl), enabling deprotection under neutral conditions via UV irradiation (350 nm, 1 h), though yields remain moderate (60–75%) [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: